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molecular formula C12H13ClN2O B8621113 4-chloro-2-methyl-5-(phenylmethoxymethyl)-1H-imidazole

4-chloro-2-methyl-5-(phenylmethoxymethyl)-1H-imidazole

Cat. No. B8621113
M. Wt: 236.70 g/mol
InChI Key: OGJMMDAARSUYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304419B2

Procedure details

A solution of 4-chloro-2-methyl-5-{[(phenylmethyl)oxy]methyl}-1H-imidazole (1.78 g, 7.5 mmol) and methanesulfonic acid (18.5 mL, 285 mmol) in chloroform (39 mL) was stirred at RT for 1 h. The reaction mixture was poured into ice (˜70 g) and the solution was neutralized by addition of 5N NaOH until the pH was 10. The solution was extracted with methyl tert-butyl ether (2×60 mL) and then with n-butanol (3×40 mL). The combined n-butanol extracts were washed with brine, concentrated, and dried in vacuo to provide crude (4-chloro-2-methyl-1H-imidazol-5-yl)methanol as a brown solid. A solution of this solid and manganese dioxide (2.0 g, 23.0 mmol) in CH2Cl2 (12 mL) and 1,4-dioxane (6 mL) was heated under reflux for 6 h. The reaction mixture was cooled to RT, filtered through Celite, which was washed thoroughly with CH2Cl2. The filtrate was concentrated and dried to provide crude 4-chloro-2-methyl-1H-imidazole-5-carbaldehyde as a yellow solid (0.308 g, 28%), which was used without further purification.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([CH3:16])[NH:5][C:6]=1[CH2:7][O:8]CC1C=CC=CC=1.CS(O)(=O)=O.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[N:3]=[C:4]([CH3:16])[NH:5][C:6]=1[CH2:7][OH:8] |f:2.3|

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
ClC=1N=C(NC1COCC1=CC=CC=C1)C
Name
Quantity
18.5 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
39 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
70 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with methyl tert-butyl ether (2×60 mL)
WASH
Type
WASH
Details
The combined n-butanol extracts were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(NC1CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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